Increased Lipophilicity (XLogP3) Relative to the Unsubstituted Parent
The N‑methyl substituent on the 3‑azabicyclo[3.1.0]hexan‑1‑amine core significantly raises calculated lipophilicity. According to PubChem (XLogP3 algorithm), 3‑methyl‑3‑azabicyclo[3.1.0]hexan‑1‑amine (CAS 791581‑94‑7) has XLogP3 = −0.6, compared with XLogP3 = −1.1 for the unmethylated parent 3‑azabicyclo[3.1.0]hexan‑1‑amine (CAS 769916‑87‑2) [1]. This Δ = +0.5 log unit is expected to enhance passive membrane permeability and organic‑solvent partitioning during synthesis and purification [2].
| Evidence Dimension | Calculated octanol/water partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = −0.6 |
| Comparator Or Baseline | 3‑Azabicyclo[3.1.0]hexan‑1‑amine (CAS 769916‑87‑2), XLogP3 = −1.1 |
| Quantified Difference | Δ XLogP3 = +0.5 (target more lipophilic) |
| Conditions | PubChem‑computed XLogP3‑AA values (same algorithm version) |
Why This Matters
A 0.5‑unit increase in XLogP3 can translate to meaningful differences in logD at physiological pH, influencing both pharmacokinetic behaviour in screening cascades and extraction efficiency during work‑up.
- [1] PubChem CID 20763694 (target) vs. PubChem CID 3‑azabicyclo[3.1.0]hexan‑1‑amine (769916‑87‑2). XLogP3‑AA computed properties. U.S. National Library of Medicine. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
